Superior Brain Exposure and Kinase Selectivity Compared to Multi-Targeted MLK Inhibitor URMC-099
URMC-099, a well-characterized MLK3 inhibitor with an IC50 of 14 nM, shows broad kinase inhibition, including potent activity against LRRK2 (IC50 = 11 nM) and ABL1 (IC50 = 6.8 nM) [1]. In contrast, MLK-IN-1 is described as a specific inhibitor of MLK3 . While URMC-099 is orally bioavailable (F=41%) and achieves excellent brain exposure (brain AUC = 5130 μg/kg*hr, brain/plasma ratio at 1 hr = 1.6) in mice [1], its multi-kinase profile may confound target deconvolution in complex disease models. For studies requiring precise interrogation of MLK3-specific signaling, the higher specificity of MLK-IN-1 offers a critical advantage for data interpretation and reproducibility.
| Evidence Dimension | Kinase Selectivity Profile & Brain Exposure |
|---|---|
| Target Compound Data | Specific MLK3 inhibitor with excellent brain penetration |
| Comparator Or Baseline | URMC-099: MLK3 IC50 = 14 nM; also inhibits LRRK2 (IC50 = 11 nM) and ABL1 (IC50 = 6.8 nM). Brain AUC = 5130 μg/kg*hr, B/P ratio = 1.6 [1]. |
| Quantified Difference | Qualitative difference in specificity (specific vs. multi-kinase). |
| Conditions | In vitro kinase assays; in vivo mouse PK studies (C57BL/6, 10 mg/kg i.v.) |
Why This Matters
The higher specificity of MLK-IN-1 reduces off-target effects, enabling clearer mechanistic interpretation in MLK3-focused research, while URMC-099's multi-kinase activity may be beneficial for other applications but introduces confounding variables for target-specific studies.
- [1] Goodfellow, V. S., et al. (2013). Discovery, Synthesis, and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3. Journal of Medicinal Chemistry, 56(20), 8032-8048. View Source
